molecular formula C15H15N3OS B6986446 N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide

N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide

Cat. No.: B6986446
M. Wt: 285.4 g/mol
InChI Key: COQWKISYUZDCGX-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyano group at the 5-position of the thiazole ring and a propanamide group attached to a 4-ethylphenyl moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-11-4-6-12(7-5-11)10(2)14(19)18-15-17-9-13(8-16)20-15/h4-7,9-10H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQWKISYUZDCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C(=O)NC2=NC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Propanamide Group: The propanamide group can be attached through amide bond formation, typically using coupling reagents such as carbodiimides.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The cyano and thiazole groups are often involved in binding interactions with biological targets.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing cyano group and the electron-donating ethyl group, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

N-(5-cyano-1,3-thiazol-2-yl)-2-(4-ethylphenyl)propanamide can be compared with other thiazole derivatives:

    Similar Compounds: Thiazole, 2-aminothiazole, 2-mercaptothiazole.

    Uniqueness: The presence of the cyano group and the specific substitution pattern on the aromatic ring make this compound unique. These structural features contribute to its distinct chemical and biological properties.

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